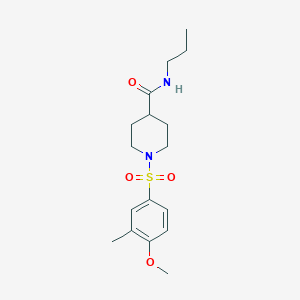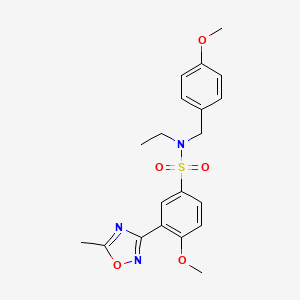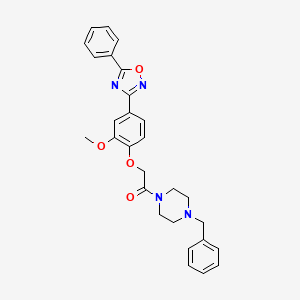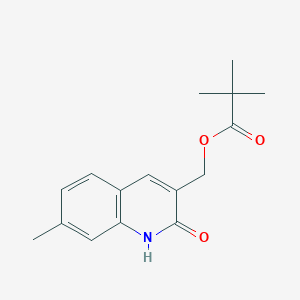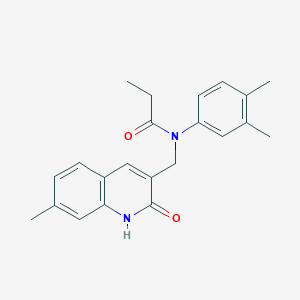
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide, also known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQD is a quinoline derivative that has been found to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide involves its ability to modulate various signaling pathways in the body. This compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms. Additionally, this compound has been shown to modulate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound also increases the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, this compound has been found to induce apoptosis in cancer cells and inhibit their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has several advantages for lab experiments, including its easy synthesis method, low toxicity, and high stability. However, this compound has some limitations, including its poor solubility in water and its limited bioavailability.
Direcciones Futuras
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has great potential for further research in various areas of biomedicine. Some of the future directions for this compound research include:
1. Investigating the potential of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the efficacy of this compound in combination with other drugs for the treatment of cancer.
3. Exploring the potential of this compound in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Developing novel formulations of this compound to improve its bioavailability and solubility.
5. Investigating the potential of this compound as a natural antioxidant supplement for the prevention of oxidative stress-related diseases.
Conclusion:
This compound is a quinoline derivative that has shown promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has great potential for further research in various areas of biomedicine. This compound can be synthesized using a multi-step process, and its mechanism of action involves the modulation of various signaling pathways in the body. This compound has several advantages for lab experiments, including its easy synthesis method and low toxicity, but it also has some limitations, such as poor solubility in water. Future research on this compound could lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide can be synthesized using a multi-step process involving the reaction of 2-hydroxy-7-methylquinoline with 3,4-dimethylbenzoyl chloride and propionyl chloride. The resulting compound is then purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to have anticancer properties by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-5-21(25)24(19-9-7-15(3)16(4)11-19)13-18-12-17-8-6-14(2)10-20(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEUQHDRDLRIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


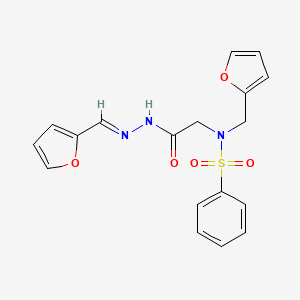

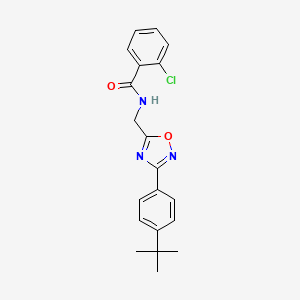
![2-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699327.png)
![1-(2-Chlorophenyl)-4-(dimethylamino)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7699328.png)


